![molecular formula C19H16N2O5 B2657998 (2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide CAS No. 887347-68-4](/img/structure/B2657998.png)
(2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide
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Description
(2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide, also known as Compound 1, is a chemical compound that has been of great interest in scientific research. This compound has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and material science.
Scientific Research Applications
Synthesis and Characterization
Catalytic Properties for Organic Synthesis : Novel polystyrene-supported catalysts have been developed for the Michael addition, a representative process for the synthesis of Warfarin and its analogues. These catalysts exhibit promising properties, including high conversion yields and reusability without significant loss of activity, highlighting their potential in environmentally friendly conditions (Alonzi et al., 2014).
Metal- and Solvent-Free Synthesis : A greener protocol for the one-pot synthesis of 3-Se/S-4H-chromen-4-ones showcases the application of these compounds in the development of environmentally sustainable chemical processes. This method emphasizes the importance of solvent-free conditions in the synthesis of heterocyclic compounds (Rafique et al., 2017).
Material Science Applications
- Electrochromic Materials : The development of near-infrared (NIR) electrochromic aromatic polyamides incorporating starburst triarylamine units highlights the potential of chromene derivatives in the field of material science. These compounds show promising electrochemical and electrochromic properties, including high contrast ratio and coloration efficiency in both the visible and NIR regions, which are essential for applications in smart windows and optical devices (Yen et al., 2011).
Medicinal Chemistry Applications
Anticancer Activity : Ruthenium flavanol complexes containing chromene derivatives have been synthesized and characterized, demonstrating significant cytotoxic potential against breast cancer cell lines. This research underscores the relevance of chromene derivatives in the development of new anticancer agents, offering insights into their mechanism of action and potential therapeutic applications (Singh et al., 2017).
Antimicrobial Activity : The synthesis and characterization of coumarin derivatives and their metal complexes have been studied for antimicrobial activity. These compounds exhibit moderate activity against various bacterial strains and fungi, suggesting their utility in developing new antimicrobial agents (Vyas et al., 2009).
properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-15-7-8-16(17(11-15)21(23)24)20-19(22)9-6-13-10-14-4-2-3-5-18(14)26-12-13/h2-11H,12H2,1H3,(H,20,22)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUWPMXKBRVTGU-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-chromen-3-yl)-N-(4-methoxy-2-nitrophenyl)prop-2-enamide |
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